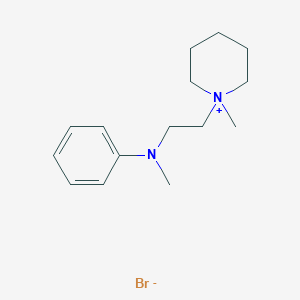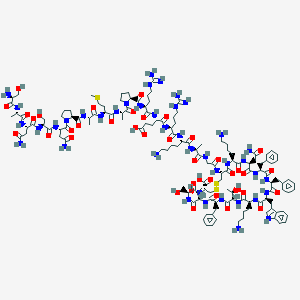
ソマトスタチン 1-28
説明
Key Insights
- Infants develop the skill of reaching by adapting their intrinsic movement dynamics to the task, with some dampening their movements while others energize them to achieve the goal .
- A mathematical model suggests that infants learn to reach by adjusting their strategies based on previous experiences and their current level of motor control, with reaching being a series of submovements aimed at correcting errors .
- Reaching control can be modeled by selecting target postures based on the effectiveness of stored postures and executing movements by reducing the distance in joint space, predicting various laws of motion and learning .
- Training programs like REACH can enhance early childhood teachers' ability to support children's social and emotional development, leading to improved classroom interactions and children's prosocial behaviors .
- Dynamic programming techniques can describe reach sets and solve reachability problems in systems, with reach sets being the level sets of the value function solutions to Hamilton-Jacobi-Bellman equations .
- The REACH software tool integrates various knowledge types, including domain theories and design heuristics, to aid in the conceptual design of accounting information systems .
- Automated program analysis tools like Reach can compute program inputs that cause evaluation of target expressions, offering performance benefits over exhaustive input generation methods .
科学的研究の応用
ホルモン分泌の調節
ソマトスタチン 1-28 は、ソマトスタチン-28 とも呼ばれ、プレプロソマトスタチンに由来するペプチドホルモンであり、ホルモン分泌の調節に関与しています . 成長ホルモンの分泌を抑制し、膵臓におけるグルカゴンとインスリンの合成調節に重要な役割を果たします .
中枢神経系におけるグルタミン酸作動性シグナルの調節
This compound は、中枢神経系におけるグルタミン酸作動性シグナルのシナプス前モジュレーターとして作用します . シナプス前的にグルタミン酸のエクソサイトーシスを調節するか、または選択された神経終末のサブ集団におけるソマトスタチン受容体と共局在し、機能的に結合したグルタミン酸受容体の活性をメタモジュレートすることにより、中枢グルタミン酸伝達の効率を制御します .
細胞内 Ca2+ 流入とアデニル酸シクラーゼ活性の阻害
This compound は、その G タンパク質共役受容体との相互作用により、細胞内の細胞内 Ca2+ 流入とアデニル酸シクラーゼ (AC) 活性を阻害します . これは、細胞内シグナル伝達(細胞内へのホルモンの輸送や細胞増殖など)に関与する環状AMP(cAMP)レベルを調節します .
免疫細胞の調節
This compound は、抗CD3刺激を受けたプライムT細胞におけるα-メラノサイト刺激ホルモン(α-MSH)の産生を誘導することが報告されています . α-MSH は、IFN-γ産生に対するthis compound の抑制効果の原因であると考えられています .
血管系における血管収縮
血管系では、this compound は、アデニル酸シクラーゼを阻害することにより、内皮細胞における環状アデノシン一リン酸の濃度を低下させ、血管収縮を引き起こすと考えられています . これは最終的に、この経路を介した血管拡張を阻害します <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1
作用機序
Target of Action
Somatostatin 1-28, also known as somatostatin-28 (SST-28), is a naturally occurring peptide hormone that regulates the endocrine system . It primarily targets the D cells of the islets to inhibit the release of insulin and glucagon . Additionally, it is generated in the hypothalamus, where it inhibits the release of growth hormone and thyroid-stimulating hormones from the anterior pituitary . The actions of somatostatin are mediated via signaling pathways of G protein-coupled somatostatin receptors .
Mode of Action
Somatostatin 1-28 interacts with its targets by binding to the G protein-coupled somatostatin receptors, leading to multiple phosphorylation events within the C-terminal tail . This interaction results in the inhibition of adenylate cyclase, leading to a lowering of the concentration of cyclic adenosine monophosphate in the endothelial cells, which ultimately blocks vasodilation through this pathway .
Biochemical Pathways
Somatostatin 1-28 is involved in the regulation of glucagon and insulin synthesis in the pancreas . It represses growth hormone secretion, thus playing a crucial role in the regulation of metabolism . The two peptides, somatostatin-14 (SST-14) and somatostatin-28 (SST-28), are involved in these regulatory processes .
Pharmacokinetics
The pharmacokinetics of Somatostatin 1-28 involves its distribution and retention within the body. Studies have shown that somatostatin analogs, such as 177Lu-DOTA-EB-TATE, exhibit extended circulation in the blood and achieve a higher tumor dose delivery compared to other analogs . The total-body effective doses were 0.205 ± 0.161 mSv/MBq for 177Lu-DOTA-EB-TATE .
Result of Action
The molecular and cellular effects of Somatostatin 1-28’s action include the inhibition of various gastrointestinal processes . It is produced by paracrine cells scattered throughout the gastrointestinal tract and inhibits gastrointestinal endocrine secretion . Somatostatin is also found in various locations in the nervous system and exerts neural control over many physiological functions .
Action Environment
The action of Somatostatin 1-28 is influenced by the local physiological environment. For example, SS28 is found in the central nervous system and has a more potent neuromodulator action than SS14 . The wide-ranging diverse effects of somatostatin in the gastrointestinal system occur to a greater or lesser extent in physiological and pathological conditions .
生化学分析
Biochemical Properties
Somatostatin 1-28 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It is the major physiological inhibitor of growth hormone secretion from the anterior pituitary and insulin and glucagon release from the pancreatic islets . It also regulates gastric acid secretion from the gut . The actions of somatostatin are mediated via signaling pathways of G protein-coupled somatostatin receptors .
Cellular Effects
Somatostatin 1-28 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It suppresses the synthesis and secretion of growth factors such as growth hormone and insulin-like growth factor 1 . It also inhibits gastrointestinal hormones that include gastrin, cholecystokinin, serotonin, glucagon, vasoactive intestinal peptide, and others .
Molecular Mechanism
The mechanism of action of Somatostatin 1-28 is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . In the vascular system, it likely produces vasoconstriction by inhibiting adenylate cyclase, leading to a lowering of the concentration of cyclic adenosine monophosphate in the endothelial cells, which ultimately blocks vasodilation through this pathway .
Temporal Effects in Laboratory Settings
The effects of Somatostatin 1-28 change over time in laboratory settings. It is involved in a range of physiological functions and pathological modifications
Dosage Effects in Animal Models
The effects of Somatostatin 1-28 vary with different dosages in animal models
Metabolic Pathways
Somatostatin 1-28 is involved in several metabolic pathways. It interacts with various enzymes or cofactors
Transport and Distribution
Somatostatin 1-28 is transported and distributed within cells and tissues . It is widely distributed throughout the central nervous system and the digestive system of rodents and primates
Subcellular Localization
It is known that somatostatin receptor-positive AR42J rat pancreatic tumor cells in vitro have been used to understand the cell killing mechanism of 64 Cu by focusing on subcellular distribution of the somatostatin analogues .
特性
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C137H207N41O39S3/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150)/t69-,70-,71-,72-,73+,74+,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,107-,108-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYTXJNZMFRSLX-DFTNLTQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)N)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C137H207N41O39S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3148.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary mechanism of action of Somatostatin 1-28?
A1: Somatostatin 1-28 exerts its effects by binding to specific somatostatin receptors (SSTRs). These receptors belong to the G protein-coupled receptor (GPCR) superfamily. [] Upon binding, Somatostatin 1-28 triggers a cascade of intracellular signaling events, primarily through the inhibition of adenylate cyclase, which leads to a decrease in cyclic AMP (cAMP) levels. [] This reduction in cAMP has various downstream effects, including the inhibition of hormone secretion and neurotransmission.
Q2: Does Somatostatin 1-28 exhibit different activities compared to other forms of Somatostatin?
A2: Yes, studies have shown that Somatostatin 1-28 and the shorter form, Somatostatin 1-14, can have different potencies and affinities for various SSTR subtypes. [, ] For instance, in guinea pig pancreatic acini, both Somatostatin 1-28 and a synthetic analog, [Nle8]Somatostatin 1-28, increased amylase release, calcium outflux, and cGMP levels at high concentrations. [] Interestingly, these effects were not observed with Somatostatin 1-14, suggesting that the full 28-amino acid sequence is crucial for this specific activity. []
Q3: Is Somatostatin 1-28 exclusively produced in the central nervous system?
A3: No, while initially identified in the hypothalamus, research has revealed that Somatostatin 1-28 is also synthesized in peripheral tissues. For example, studies have identified Somatostatin 1-28 in the retina of various species, including rats, frogs, and monkeys. [] This finding indicates that Somatostatin 1-28 plays diverse roles both within and outside the central nervous system.
Q4: Has Somatostatin 1-28 been detected in human bodily fluids?
A4: Yes, research has confirmed the presence of circulating Somatostatin 1-28 in human plasma. [] This finding has implications for understanding the potential physiological and pathological roles of this peptide in humans.
Q5: Are there any studies investigating the role of Somatostatin 1-28 in specific physiological processes?
A5: Yes, research has explored the potential role of Somatostatin 1-28 in regulating feed intake in goats. [] A study using intracerebroventricular (ICV) infusions of Somatostatin 1-28 in goats fed dry forage observed increased feed intake compared to control animals. [] This finding suggests that Somatostatin 1-28 might modulate thirst-controlling mechanisms, influencing feeding behavior in these animals.
Q6: Does Somatostatin 1-28 undergo any post-translational modifications?
A6: Yes, Somatostatin 1-28 is derived from a larger precursor peptide, prosomatostatin, through enzymatic processing. [, ] Studies have identified various processing intermediates and fragments of prosomatostatin in different species. [, ] This suggests that the processing of prosomatostatin is a complex and potentially regulated process, influencing the availability and activity of Somatostatin 1-28.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








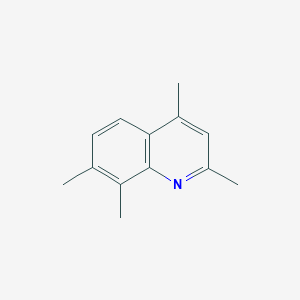
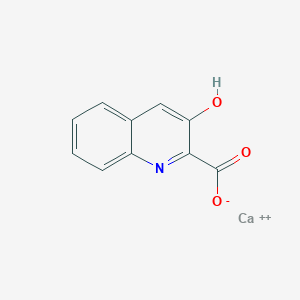
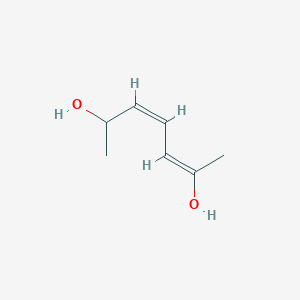
![2-(1H-Benzo[d]imidazol-6-yl)ethanamine](/img/structure/B13045.png)



